ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives have been found to influence a variety of pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate typically involves the condensation of a benzothiophene derivative with an appropriate amide and ester group. One common method involves the reaction of 2-aminobenzothiophene with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-benzothiophene-3-carboxylate
- Ethyl 2-cyclopentylamino-1-benzothiophene-3-carboxylate
- Ethyl 2-benzamido-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate is unique due to its specific amide and ester functional groups, which confer distinct chemical and biological properties. Its cyclopentane ring adds rigidity and influences its interaction with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-(cyclopentanecarbonylamino)-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-2-21-17(20)14-12-9-5-6-10-13(12)22-16(14)18-15(19)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLDZUCVUNWVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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